molecular formula C24H27BrN4OS B3018391 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1224008-82-5

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

Katalognummer: B3018391
CAS-Nummer: 1224008-82-5
Molekulargewicht: 499.47
InChI-Schlüssel: PPKSXHNFKAASIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. Its unique structural features, including a spirocyclic framework and various functional groups, suggest a range of possible interactions with biological targets. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24BrClN4OSC_{23}H_{24}BrClN_4OS, with a molecular weight of approximately 519.89 g/mol. The structure includes a bromophenyl group, an ethyl group, and a triazaspiro framework that contributes to its potential reactivity and biological activity.

PropertyValue
Molecular FormulaC23H24BrClN4OSC_{23}H_{24}BrClN_4OS
Molecular Weight519.89 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Spirocyclic Core : Utilizing bromine and ethyl iodide as key reagents.
  • Introduction of Functional Groups : Sequential addition of sulfanyl and acetamide groups under controlled conditions.
  • Purification : Ensuring high yield and purity through recrystallization or chromatography.

Antipsychotic Potential

Research has indicated that derivatives of triazaspiro compounds exhibit antipsychotic properties. For instance, similar compounds have shown efficacy in behavioral pharmacological tests predictive of antipsychotic activity while minimizing neurological side effects . The specific interactions of this compound with neurotransmitter receptors may provide insights into its therapeutic potential.

Enzyme Interaction Studies

Studies have utilized this compound as a probe to investigate interactions with various biological targets, including enzymes and receptors. The unique structural features allow for high-affinity binding to these targets, potentially modulating their activity.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The spirocyclic structure enhances binding to specific receptors or enzymes.
  • Modulation of Activity : By interacting with molecular targets, the compound can influence pathways related to neurotransmission or other cellular processes.

Case Studies and Research Findings

  • Antipsychotic Activity Evaluation :
    • A study evaluating similar triazaspiro compounds found that they displayed significant separation between doses inhibiting undesirable side effects (e.g., catalepsy) and those producing therapeutic effects in behavioral tests .
  • Enzyme Inhibition Studies :
    • Investigations into enzyme inhibition have shown that compounds with similar structures can effectively inhibit thioredoxin reductase (TrxR), an important target in cancer therapy . This suggests potential anticancer activity for this compound.

Eigenschaften

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-8-10-19(25)11-9-18)23(28-24)31-16-21(30)26-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSXHNFKAASIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.